2-Methylpropane-1-sulfinyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

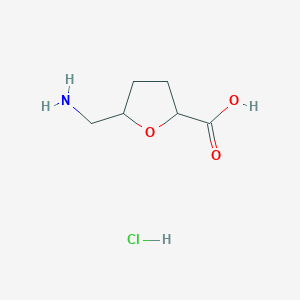

2-メチルプロパン-1-スルフィニルクロリドは、イソブタンスルフィニルクロリドとしても知られており、分子式が C4H9ClOS で、分子量が 140.63 g/mol の化学化合物です 。この化合物はスルフィニル基とクロリド基が特徴であり、有機合成において貴重な試薬となっています。

2. 製法

合成経路と反応条件: 2-メチルプロパン-1-スルフィニルクロリドは、2-メチルプロパン-1-チオールとスルホリルクロリドの反応によって合成できます。 この反応は通常、制御された条件下で行われ、目的の生成物が高純度で得られるようにします 。

工業生産方法: 工業的な環境では、2-メチルプロパン-1-スルフィニルクロリドの製造は、大規模な反応器を使用して行われ、温度、圧力、反応物の濃度などの反応パラメータを厳密に制御します。 その後、生成物は蒸留または再結晶によって精製され、必要な純度レベルに達します 。

準備方法

Synthetic Routes and Reaction Conditions: 2-Methylpropane-1-sulfinyl chloride can be synthesized through the reaction of 2-methylpropane-1-thiol with sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the required purity levels .

化学反応の分析

反応の種類: 2-メチルプロパン-1-スルフィニルクロリドは、次のような様々な化学反応を起こします。

置換反応: 求核剤と反応してスルフィニル誘導体を作ることができます。

酸化反応: スルホニルクロリドを形成するために酸化することができます。

還元反応: チオールを形成するために還元することができます.

一般的な試薬と条件:

置換: アミンやアルコールなどの試薬が、穏やかな条件下で一般的に使用されます。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤が使用されます。

主要な生成物:

置換: スルフィニル誘導体。

酸化: スルホニルクロリド。

還元: チオール.

4. 科学研究における用途

2-メチルプロパン-1-スルフィニルクロリドは、科学研究において幅広い用途があり、以下が含まれます。

化学: スルフィニル化合物の合成に使用する試薬として使用されます。

生物学: 生物学的過程の研究のために、生体分子の修飾に使用されます。

医学: 医薬中間体の合成に使用されます。

科学的研究の応用

2-Methylpropane-1-sulfinyl chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfinyl compounds.

Biology: It is employed in the modification of biomolecules for studying biological processes.

Medicine: It is used in the synthesis of pharmaceutical intermediates.

Industry: It is utilized in the production of specialty chemicals and materials

作用機序

2-メチルプロパン-1-スルフィニルクロリドの作用機序は、求核剤との反応性に基づいており、スルフィニル誘導体の形成をもたらします。 スルフィニル基は様々な化学変換に関与することができ、有機合成において汎用性の高い中間体となっています 。

類似の化合物:

- 2-メチルプロパン-1-スルホニルクロリド

- イソブタンスルホニルクロリド

- イソブチルスルホニルクロリド

比較: 2-メチルプロパン-1-スルフィニルクロリドは、スルフィニル基を持つという点でユニークであり、スルホニルクロリドとは異なる反応性を示します。 これは、スルフィニル基が必要な特定の合成用途において特に有用です 。

類似化合物との比較

- 2-Methylpropane-1-sulfonyl chloride

- Isobutanesulfonyl chloride

- Isobutylsulfonyl chloride

Comparison: 2-Methylpropane-1-sulfinyl chloride is unique due to its sulfinyl functional group, which imparts distinct reactivity compared to sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the sulfinyl group is required .

特性

分子式 |

C4H9ClOS |

|---|---|

分子量 |

140.63 g/mol |

IUPAC名 |

2-methylpropane-1-sulfinyl chloride |

InChI |

InChI=1S/C4H9ClOS/c1-4(2)3-7(5)6/h4H,3H2,1-2H3 |

InChIキー |

BFDUPJOIMXDACJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)CS(=O)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12311318.png)

![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)

![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)

![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)

![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)

![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)

![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)